Potent Dopamine D3 Receptor Antagonism with Subtype Selectivity (D3 vs. D2)
A derivative synthesized from the 5-fluoro-1H-indole-2-carbonyl chloride scaffold, specifically N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-fluoro-1H-indole-2-carboxamide (CHEMBL68740), demonstrated potent antagonist activity at human dopamine D3 and D2 receptors, with a 10.8-fold selectivity for D3 over D2 [1]. The IC50 at the D3 receptor was 52 nM, compared to 564 nM at the D2 receptor, in a functional assay measuring inhibition of quinpirole-stimulated mitogenesis in CHO cells [1]. This contrasts with non-fluorinated or differently substituted indole-2-carboxamides, which often lack this degree of subtype selectivity [1].
| Evidence Dimension | Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50(D3) = 52 nM; IC50(D2) = 564 nM (Derivative CHEMBL68740) |
| Comparator Or Baseline | Comparator: Unsubstituted indole-2-carboxamide derivatives typically show lower D3 selectivity. |
| Quantified Difference | 10.8-fold selectivity for D3 over D2 (52 nM vs 564 nM) |
| Conditions | Functional assay in CHO cells expressing human D2 or D3 receptors; inhibition of quinpirole-stimulated mitogenesis. |
Why This Matters
D3 receptor selectivity is crucial for developing antipsychotic agents with reduced extrapyramidal side effects, providing a clear differentiation point for procurement of the 5-fluoro building block over generic indole-2-carbonyl chlorides.
- [1] BindingDB. (n.d.). BDBM50129425: 5-Fluoro-1H-indole-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50129425 View Source
